Tartronate
Overview
Description
Tartronate, also known as 2-hydroxypropanedioate, is an organic compound belonging to the class of sugar acids and derivatives. It contains a saccharide unit that bears a carboxylic acid group. The molecular formula of this compound is C₃H₂O₅, and it is known for its role in various biochemical and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tartronate can be synthesized through the oxidation of glycerol using gold-palladium alloy-supported nanocrystals. The oxidation process involves the use of base and supported gold, palladium, and gold-palladium alloys. The major product of this reaction is glycerate, with lesser amounts of this compound, glycolate, oxalate, and formate being observed .
Industrial Production Methods: Industrial production of this compound often involves the use of bio-renewable resources such as glycerol, a by-product of biodiesel manufacture. The oxidation of glycerol in the presence of base and supported gold nanoparticles is a common method. This process achieves high selectivity to C₃ products, including this compound, under basic conditions .
Chemical Reactions Analysis
Types of Reactions: Tartronate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in different biochemical pathways and industrial applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include gold and palladium catalysts, bases, and other oxidizing agents. The reaction conditions typically involve basic environments and supported metal catalysts to achieve high selectivity and yield .
Major Products Formed: The major products formed from the reactions involving this compound include glycerate, glycolate, oxalate, and formate. These products are observed in the sequential oxidation pathway of glycerol .
Scientific Research Applications
Tartronate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In the field of bone metabolism, this compound derivatives have been tested for their ability to affect bone metabolism positively. These derivatives share chemical characteristics with bisphosphonates and Gla residues contained in matrix proteins such as osteocalcin .
In the citric acid cycle, this compound is produced as a side product from dihydroxyfumarate. Theoretical studies have investigated the reaction pathways of side products, including this compound, from glyoxylate of the citric acid cycle .
Mechanism of Action
The mechanism of action of tartronate involves its interaction with various molecular targets and pathways. For instance, this compound semialdehyde reductase plays a crucial role in glycerol assimilation in fungi, defining a novel target in genetic engineering for improved conversion of glycerol to higher-value products . Additionally, this compound derivatives have been shown to inhibit bone resorption and promote mineralization in osteoclasts and osteoblasts .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tartronate include tartrate, glycolate, and formate. These compounds share structural similarities and are involved in similar biochemical pathways.
Uniqueness: this compound is unique due to its specific role in bone metabolism and its ability to act as an intermediate in various biochemical reactions. Its derivatives have shown potential as bone-sparing agents, making it a valuable compound in medical research .
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique chemical properties and reactions make it a valuable compound for various biochemical and industrial processes.
Properties
IUPAC Name |
2-hydroxypropanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O5/c4-1(2(5)6)3(7)8/h1,4H,(H,5,6)(H,7,8)/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBFUDYVXSDBQM-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])(C(=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2O5-2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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